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Compound of Interest

Compound Name:
2-Amino-2-methyl-3-

phenylpropanamide

CAS No.: 117466-13-4

Cat. No.: B2489380

Get Quote

Executive Summary
This application note details the robust synthesis of

-methylphenylalaninamide starting from 5-methyl-5-phenylhydantoin.

-Disubstituted amino acids and their amides are critical motifs in medicinal chemistry due to
their resistance to enzymatic degradation and their ability to constrain peptide backbone
conformation.[1]

Unlike standard amino acids, the quaternary carbon at the

-position introduces significant steric hindrance, making the hydrolysis of the precursor
hydantoin and subsequent amidation challenging. This protocol circumvents these issues by
utilizing a Barium Hydroxide [Ba(OH)

] mediated hydrolysis followed by a two-step amidation via a methyl ester intermediate.[1] This
route is preferred over direct acid hydrolysis to prevent racemization (if starting with chiral
material) and to ensure high purity by leveraging solubility differences.[1]
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Chemical Pathway & Mechanism[1][2][3][4]
The transformation involves three distinct chemical phases:[2]

Ring Opening: Nucleophilic attack on the hydantoin imide bond.[1]

Decarboxylation: Loss of the carbonyl carbon as carbonate to yield the free amino acid.[1]

Amidation: Activation of the carboxyl group and substitution with ammonia.[1]
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Figure 1: Step-wise chemical transformation from the cyclic hydantoin to the linear amino

amide.

Materials & Equipment
Reagents

Precursor: 5-Methyl-5-phenylhydantoin (Assay

98%).[1]

Hydrolysis: Barium Hydroxide Octahydrate [Ba(OH)

].[1]

Amidation: Thionyl Chloride (

), Methanol (anhydrous), Ammonium Hydroxide (28-30%

) or Ammonia gas.[1]

Solvents: Water (deionized), Dichloromethane (DCM), Ethyl Acetate.[1]
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Equipment
High-pressure glass reactor or standard round-bottom flask with reflux condenser

(depending on scale).[1]

Rotary Evaporator.[1]

Vacuum filtration setup (Buchner funnel).[1]

Gas bubbling apparatus (if using anhydrous

).[1]

Experimental Protocols
Phase 1: Hydrolysis of 5-Methyl-5-Phenylhydantoin
Rationale: The use of Barium Hydroxide is superior to NaOH for this specific substrate.[1] The

byproduct, Barium Carbonate (

), is insoluble and precipitates out, driving the equilibrium forward and simplifying the isolation
of the zwitterionic amino acid.

Setup: In a 1L round-bottom flask equipped with a magnetic stir bar and reflux condenser,

suspend 5-methyl-5-phenylhydantoin (19.0 g, 100 mmol) in distilled water (300 mL).

Reagent Addition: Add Ba(OH)

(47.3 g, 150 mmol, 1.5 eq).

Reaction: Heat the mixture to reflux (

C). Maintain vigorous stirring.

Note: The suspension will initially clear as the hydantoin ring opens to the hydantoic acid

salt, then become cloudy again as

precipitates.
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Duration: Due to the steric bulk of the methyl group, reflux for 48 to 72 hours is required

for complete conversion. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1).[1]

Workup:

Cool the reaction mixture to room temperature.

Add Ammonium Carbonate ((

) (approx. 5 g) to precipitate any excess Barium ions as

.[1] Stir for 30 minutes.

Filter the heavy white precipitate (

) through a Celite pad.[1] Wash the cake with hot water.

Concentrate the clear filtrate in vacuo to approx. 50 mL.[1]

Isolation: Adjust pH to 5.5–6.0 (isoelectric point) using dilute HCl. The free amino acid,

-methylphenylalanine, will crystallize.[1] Filter, wash with cold ethanol, and dry.[1]

Expected Yield: 80-85%.

Phase 2: Conversion to -Methylphenylalaninamide
Rationale: Direct conversion of the acid to amide using coupling reagents (EDC/HOBt) can be

expensive and difficult with sterically hindered

-disubstituted centers.[1] The acid chloride method via the methyl ester is robust and scalable.
[1]

Step 2A: Methyl Ester Formation
Activation: Suspend dried

-methylphenylalanine (10 g, 55.8 mmol) in anhydrous Methanol (100 mL) at

C.

Chlorination: Dropwise, add Thionyl Chloride (
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) (8.0 mL, 110 mmol). Caution: Exothermic gas evolution.[1]

Reflux: Heat to reflux for 12 hours. The solution should become clear.

Isolation: Evaporate the solvent and excess reagent in vacuo to yield the

-methylphenylalanine methyl ester hydrochloride as a white solid or viscous oil.[1] Use
directly in the next step.

Step 2B: Ammonolysis to Amide
Solvation: Dissolve the crude ester residue in Methanol (50 mL).

Ammonolysis:

Method A (Aqueous):[1] Add Ammonium Hydroxide (28%, 100 mL) and seal the vessel.

Stir at room temperature for 24 hours.

Method B (Anhydrous - Preferred for high purity): Cool solution to

C. Bubble anhydrous Ammonia gas until saturation. Seal in a pressure vessel and stir at
room temperature for 24 hours.

Purification: Concentrate the mixture to dryness. The residue is the crude amide.[1]

Recrystallization: Recrystallize from Ethyl Acetate/Hexanes to yield pure

-methylphenylalaninamide.

Data Analysis & Specifications
Expected Analytical Data
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Parameter Specification Notes

Appearance White crystalline powder

Melting Point 245–248 °C (dec)
Differs significantly from the

acid precursor.[1]

Yield (Overall) 60–70% From Hydantoin to Amide.

H NMR
1.6 (s, 3H, Me), 7.2-7.4 (m, 5H,

Ph)

Characteristic singlet for

-methyl group.[1]

Solubility

Soluble in MeOH, DMSO;

slightly soluble in H

O

Amide is less soluble in water

than the HCl salt.[1]

Troubleshooting Guide
Observation Root Cause Corrective Action

Incomplete Hydrolysis
Steric hindrance of

-methyl group.[1]

Increase reflux time to 72h or

use a pressure reactor

(autoclave) at

C.

Low Yield in Amidation
Hydrolysis of ester back to

acid.

Ensure anhydrous conditions

during esterification; use

Method B (Ammonia gas) to

minimize water.[1]

Barium Contamination Insufficient precipitation.[1]

Ensure excess

is used during workup; check

filtrate with H

SO

(no ppt should form).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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